4,6-Dichloro-2-methylquinoline
Overview
Description
4,6-Dichloro-2-methylquinoline is a two-ring heterocyclic compound . It is used as a chemical intermediate in various applications .
Synthesis Analysis
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . The synthesis of 4,6-Dichloro-2-methylquinoline can be achieved from 6-Chloro-4-hydroxy-2-methylquinoline .Molecular Structure Analysis
The molecular formula of 4,6-Dichloro-2-methylquinoline is C10H7Cl2N . It has a molecular weight of 212.075 .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
4,6-Dichloro-2-methylquinoline has a density of 1.4±0.1 g/cm3 . It has a boiling point of 291.4±35.0 °C at 760 mmHg . The compound has a melting point of 85 °C .Scientific Research Applications
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Medicine : Quinoline derivatives are utilized in various areas of medicine . They are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
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Catalysts : Quinoline derivatives are used as catalysts . The specific applications and methods of use for 4,6-Dichloro-2-methylquinoline as a catalyst are not readily available.
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Dyes : Quinoline derivatives are used in the production of dyes . The specific applications and methods of use for 4,6-Dichloro-2-methylquinoline in dye production are not readily available.
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Materials : Quinoline derivatives are used in the production of materials . The specific applications and methods of use for 4,6-Dichloro-2-methylquinoline in material production are not readily available.
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Refineries : Quinoline derivatives are used in refineries . The specific applications and methods of use for 4,6-Dichloro-2-methylquinoline in refineries are not readily available.
Safety And Hazards
4,6-Dichloro-2-methylquinoline is harmful by inhalation, in contact with skin, and if swallowed . It is toxic if swallowed and causes serious eye damage . It may cause long-lasting harmful effects to aquatic life . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .
Future Directions
While specific future directions for 4,6-Dichloro-2-methylquinoline are not mentioned in the sources, quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
properties
IUPAC Name |
4,6-dichloro-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBCQZHRJZJYCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90488853 | |
Record name | 4,6-Dichloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90488853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-methylquinoline | |
CAS RN |
53342-53-3 | |
Record name | 4,6-Dichloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90488853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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